3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine
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Overview
Description
3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine is a complex organic compound that belongs to the class of fluorenes It is characterized by the presence of a bromine atom at the 4th position of the fluorene ring, a phenyl group at the 9th position, and a pyridine ring attached to the fluorene structure
Preparation Methods
The synthesis of 3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine involves several key steps, including bromination, fluorene substitution, and pyridine ring addition. The specific synthetic route can be optimized based on the starting materials and experimental requirements . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The pyridine ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Bromo-9-phenyl-9H-fluoren-9-yl)pyridine can be compared with other similar compounds, such as:
- 3-(9-bromo-7-phenyl-7H-benzo[c]fluoren-7-yl)pyridine
- 9-(4-Bromo-phen-yl)-9H-carbazole
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C24H16BrN |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-(4-bromo-9-phenylfluoren-9-yl)pyridine |
InChI |
InChI=1S/C24H16BrN/c25-22-14-6-13-21-23(22)19-11-4-5-12-20(19)24(21,17-8-2-1-3-9-17)18-10-7-15-26-16-18/h1-16H |
InChI Key |
SYNCDSCASANKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CN=CC=C5 |
Origin of Product |
United States |
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